molecular formula C8H13ClN2 B11721744 Hydrazine, 1-benzyl-1-methyl-, hydrochloride CAS No. 26253-98-5

Hydrazine, 1-benzyl-1-methyl-, hydrochloride

Cat. No.: B11721744
CAS No.: 26253-98-5
M. Wt: 172.65 g/mol
InChI Key: INLLKWLBINLENN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This structure confers unique physicochemical and biological properties, distinguishing it from simpler hydrazine salts like phenylhydrazine hydrochloride or unsubstituted hydrazine derivatives.

Properties

CAS No.

26253-98-5

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

1-benzyl-2-methylhydrazine;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c1-9-10-7-8-5-3-2-4-6-8;/h2-6,9-10H,7H2,1H3;1H

InChI Key

INLLKWLBINLENN-UHFFFAOYSA-N

Canonical SMILES

CNNCC1=CC=CC=C1.Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Methylhydrazine (1.0 equiv) is dissolved in anhydrous toluene under nitrogen.

  • Benzyl chloride (1.2 equiv) is added dropwise at 0°C, followed by potassium carbonate (2.0 equiv) to neutralize HCl byproducts.

  • The mixture is refluxed at 80°C for 12 hours, cooled, and filtered to remove solids.

  • The crude product is treated with 37% HCl in ethanol to precipitate the hydrochloride salt.

Key Data

ParameterValue
Yield68–72%
Purity (HPLC)95%
Reaction Time12 hours

Advantages : High atom economy and simplicity.
Limitations : Competing over-alkylation may occur, requiring careful stoichiometric control.

Catalytic Reductive Amination Using Benzaldehyde

This method employs reductive amination of benzaldehyde with methylhydrazine, leveraging palladium catalysts for imine reduction.

Procedure

  • Benzaldehyde (1.0 equiv) and methylhydrazine (1.1 equiv) are stirred in methanol at 25°C for 2 hours to form the hydrazone intermediate.

  • 5% Pd/C (0.1 equiv) is added, and the mixture is hydrogenated at 50 psi H₂ for 6 hours.

  • The catalyst is filtered, and the solution is acidified with methanolic HCl to isolate the hydrochloride salt.

Performance Metrics

MetricResult
Yield75–80%
Selectivity>90%
Catalyst Reusability3 cycles

Insight : Palladium catalysts enhance selectivity but increase costs.

Two-Step Synthesis via Hydrazine Sulfate Intermediate

A scalable method involves initial preparation of methylhydrazine sulfate, followed by benzylation.

Step 1: Methylhydrazine Sulfate Synthesis

  • Hydrazine hydrate (80%, 1.0 equiv) reacts with methanol (4.0 equiv) and sulfuric acid (1.0 equiv) at 90°C for 4 hours.

  • The product, methylhydrazine sulfate , is isolated via crystallization (Yield: 85%).

Step 2: Benzylation and Salt Formation

  • Methylhydrazine sulfate is treated with benzyl chloride (1.1 equiv) in water at 50°C for 6 hours.

  • The free base is extracted with dichloromethane and converted to hydrochloride using HCl gas .

Data Summary

StepYield
Methylhydrazine sulfate85%
Final product70%

Note : This method benefits from recyclable catalysts but requires stringent pH control.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction between benzyl bromide and N-methylhydrazinecarboxamide .

Protocol

  • N-Methylhydrazinecarboxamide (1.0 equiv) and benzyl bromide (1.5 equiv) are dissolved in DMF.

  • The mixture is irradiated at 120°C for 20 minutes.

  • Hydrolysis with 6M HCl yields the hydrochloride salt after recrystallization.

Efficiency

ParameterValue
Yield82%
Reaction Time20 minutes

Advantage : Dramatically reduced reaction time compared to conventional heating.

Solid-Phase Synthesis Using Silica Gel Catalysts

A novel approach utilizes porous silica gel to facilitate heterogeneous catalysis.

Methodology

  • Hydrazine hydrochloride (1.0 equiv) and benzyl alcohol (1.2 equiv) are mixed with silica gel (10% w/w) in ethanol.

  • The suspension is heated at 70°C for 8 hours under reflux.

  • After filtration, the solution is treated with HCl/ethanol to precipitate the product.

Outcomes

MetricResult
Yield65%
Catalyst Reusability5 cycles

Strength : Environmentally benign with minimal waste.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityPurity (%)
Alkylation70LowHigh95
Reductive Amination78HighModerate97
Sulfate Intermediate70MediumHigh93
Microwave82MediumLow96
Solid-Phase65LowHigh90

Key Findings :

  • Reductive amination offers the highest yield and purity but at elevated costs due to palladium catalysts.

  • Microwave synthesis is optimal for rapid small-scale production.

  • Solid-phase methods excel in sustainability but require yield optimization .

Chemical Reactions Analysis

Types of Reactions

Hydrazine, 1-benzyl-1-methyl-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or other nitrogen-containing compounds.

    Reduction: It can be reduced to form hydrazones or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield azides, while reduction with sodium borohydride can yield hydrazones.

Scientific Research Applications

Organic Synthesis

Hydrazine, 1-benzyl-1-methyl-, hydrochloride serves as a versatile reagent in organic synthesis:

  • Azo Compounds Formation: It is employed in the preparation of azo compounds through diazotization reactions.
  • Hydrazones Synthesis: The compound is utilized to synthesize hydrazones by reacting with carbonyl compounds.

Biological Applications

Hydrazine derivatives have been studied for their biological activities:

  • Enzyme Inhibition Studies: Research indicates that this compound can inhibit specific enzymes, making it a valuable tool in studying enzyme mechanisms and developing inhibitors. For instance, studies have shown significant inhibition of leucine-rich repeat kinase 2 (LRRK2), which is implicated in Parkinson's disease .
  • Antitumor Activity: In vitro studies have demonstrated that this compound exhibits antitumor properties against various cancer cell lines. The mechanism involves apoptosis induction and inhibition of cell proliferation .

Medicinal Chemistry

The compound has potential therapeutic applications:

  • Pharmaceutical Intermediates: It is used as an intermediate in the synthesis of various pharmaceutical agents, including those targeting cancer and neurodegenerative diseases.

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of this compound on LRRK2 at a concentration of 10 µM. The results indicated a significant inhibition rate comparable to established inhibitors, suggesting its potential as a therapeutic agent for Parkinson's disease .

Case Study 2: Antitumor Efficacy

In vitro testing against various cancer cell lines revealed that this compound induced apoptosis and inhibited proliferation effectively. This suggests its potential role as an anticancer agent .

Mechanism of Action

The mechanism by which Hydrazine, 1-benzyl-1-methyl-, hydrochloride exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. For example, in biological systems, it can form hydrazones with carbonyl-containing compounds, which can then undergo further reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their substituents:

Compound Name Substituents on Hydrazine Key Features
Hydrazine, 1-benzyl-1-methyl-, HCl –N(CH₃)(CH₂C₆H₅) Bulky aromatic + methyl; hydrochloride salt
Phenylhydrazine hydrochloride –NH(C₆H₅) Simple phenyl group; common precursor
2-Chlorophenylhydrazine HCl –NH(C₆H₄Cl-2) Electron-withdrawing Cl; enhanced reactivity
4-Methoxyphenylhydrazine HCl –NH(C₆H₄OCH₃-4) Electron-donating OCH₃; altered electronic profile
N-Methyl-N-(benzodithiazinyl)hydrazine –N(CH₃)(benzodithiazinyl) Heterocyclic substituent; antimicrobial potential

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., –OCH₃) enhance resonance stabilization, whereas electron-withdrawing groups (e.g., –Cl) polarize the N–H bond, affecting acidity and reactivity .

Physicochemical Properties

Data from analogous compounds (e.g., ) provide insights:

Property Hydrazine, 1-Benzyl-1-Methyl-, HCl (Predicted) Phenylhydrazine HCl N-Methyl-N-(benzodithiazinyl)hydrazine
Melting Point ~250–270°C (dec.) 243–245°C 271–272°C (dec.)
Solubility Moderate in ethanol, poor in water Soluble in hot ethanol Insoluble in water, soluble in DMSO
IR Spectral Peaks ~3235 cm⁻¹ (N–H), ~1645 cm⁻¹ (C=N) Similar N–H stretches 1345, 1155 cm⁻¹ (SO₂)

Notes:

  • The hydrochloride salt improves crystallinity and stability, as noted in for diagnostic agents .
  • Aromatic substituents (benzyl, phenyl) contribute to UV-Vis absorption around 260–280 nm, useful for analytical detection .

Biological Activity

Hydrazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Hydrazine, 1-benzyl-1-methyl-, hydrochloride is notable for its potential applications in various therapeutic areas. This article delves into the biological activity of this compound, summarizing key findings from recent research, including its mechanisms of action, therapeutic implications, and case studies.

Chemical Structure : The compound features a hydrazine backbone with a benzyl and methyl substitution, enhancing its lipophilicity and metabolic stability. This structural configuration allows it to interact effectively with various biological targets.

Mechanism of Action : The primary mechanism involves the inhibition of specific enzymes and receptors. For instance, hydrazine derivatives have been shown to inhibit DNA methyltransferase 1, which is crucial in cancer biology as it can reactivate silenced tumor suppressor genes . Additionally, they can modulate the activity of prolyl hydroxylase enzymes, impacting hypoxia-inducible factor (HIFα) pathways involved in tumor progression .

Biological Activities

  • Anti-Cancer Activity :
    • Hydrazine derivatives have demonstrated potential in cancer treatment by reactivating silenced genes through DNA demethylation. For example, hydralazine (a related compound) has shown efficacy in inhibiting tumor growth in preclinical models .
    • Case Study : A study on the effects of hydrazine derivatives on cancer cell lines indicated significant reductions in cell viability at concentrations as low as 10 µM .
  • Anti-Inflammatory Effects :
    • Research indicates that hydrazine derivatives can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests a role in managing inflammatory diseases .
    • Table 1: Inhibitory Effects on Cytokine Production
      CompoundIC50 (µM)Target Cytokine
      Hydrazine Derivative A24.13IL-6
      Hydrazine Derivative B30.00TNF-α
  • Neuroprotective Properties :
    • Some studies suggest that hydrazine derivatives can protect against neuroinflammation and oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .
    • Research Finding : In models of acute lung injury, hydrazine derivatives showed reduced inflammation markers and improved survival rates .

Safety and Toxicity

Despite their therapeutic potential, the safety profile of hydrazine derivatives is a concern. Toxicity studies indicate that while some derivatives exhibit low cytotoxicity at therapeutic doses, others may pose risks at higher concentrations .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing hydrazine derivatives like 1-benzyl-1-methylhydrazine hydrochloride?

  • Methodology : Synthesis typically involves refluxing hydrazine hydrochloride derivatives (e.g., substituted phenylhydrazine hydrochlorides) with carbonyl compounds (e.g., benzylideneacetone) in ethanol for 6–8 hours. The choice of solvent (polar vs. non-polar) and reaction time significantly impacts yield and purity. Ethanol is preferred due to its ability to dissolve both reactants and stabilize intermediates. Post-reaction cooling induces crystallization, followed by filtration and recrystallization .
  • Key Variables : Solvent polarity, temperature, stoichiometry of reactants, and reflux duration.

Q. How can researchers confirm the identity and purity of 1-benzyl-1-methylhydrazine hydrochloride when commercial analytical data are unavailable?

  • Methodology : Use a combination of techniques:

  • Spectroscopy : 1^1H NMR (e.g., δ 10.59 ppm for NH2_2 groups) and IR (e.g., 2236 cm1^{-1} for nitrile groups in related compounds) to confirm functional groups .
  • Chromatography : HPLC or TLC with UV detection to assess purity.
  • Elemental Analysis : Verify empirical formula (e.g., C13_{13}H15_{15}ClN2_2) and molecular weight (234.72 g/mol) .

Q. What safety protocols are critical when handling hydrazine hydrochloride derivatives?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • First Aid : For skin/eye contact, rinse with water; for ingestion, seek medical attention immediately.
  • Toxicity : LD50_{50} for hydrazine hydrochloride is 128 mg/kg (rat, oral), indicating moderate toxicity .

Advanced Research Questions

Q. How does the presence of substituents on hydrazine hydrochloride affect its reactivity in heterocyclic synthesis (e.g., pyrazoles or pyrazolines)?

  • Mechanistic Insight : Substituents (e.g., chloro, methyl, benzyl) influence electron density and steric effects. For example:

  • Electron-Withdrawing Groups (e.g., Cl): Enhance electrophilicity of the hydrazine nitrogen, favoring cyclization.
  • Solvent Effects : DMSO promotes pyrazole formation, while water favors pyrazoline derivatives due to differential stabilization of intermediates .
    • Case Study : Reaction of phenylhydrazine hydrochloride with styrene derivatives in water yields pyrazolines, whereas DMSO shifts selectivity toward pyrazoles .

Q. What factors explain contradictions in reported inhibition efficiencies of hydrazine derivatives in biochemical studies?

  • Analysis : Contradictions arise from:

  • Functional Groups : The –NH2_2 group in hydrazine derivatives is less nucleophilic compared to –SH or additional amino groups in arginine or ethanolamine, reducing inhibition potency .
  • Experimental Conditions : pH, molar ratios (e.g., acetaldehyde:amine ratio), and assay methods (e.g., UV transmittance vs. enzymatic activity) alter observed efficiencies .
    • Resolution : Standardize assay protocols and control variables like pH and ionic strength.

Q. How can researchers design multi-step syntheses using 1-benzyl-1-methylhydrazine hydrochloride for complex heterocycles?

  • Strategy :

Initial Coupling : React with α,β-unsaturated ketones to form pyrazoline intermediates.

Functionalization : Introduce substituents via nucleophilic substitution or cross-coupling reactions.

Cyclization : Use catalysts (e.g., metal-diketones) to promote ring closure.

  • Example : 2,6-Dichlorophenylhydrazine hydrochloride was used to synthesize ethyl esters of pyrazole-3-carboxylic acids, highlighting the role of steric hindrance in regioselectivity .

Data-Driven Insights

Parameter 1-Benzyl-1-Methylhydrazine HCl Related Compound (2,6-Dichlorophenylhydrazine HCl)
Molecular FormulaC13_{13}H15_{15}ClN2_2Cl2_2C6_6H3_3NHNH2_2·HCl
Molecular Weight234.72 g/mol213.49 g/mol
Melting PointNot reported225°C (decomposition)
Key ApplicationsHeterocyclic synthesis Pyrazole carboxylate ester synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.